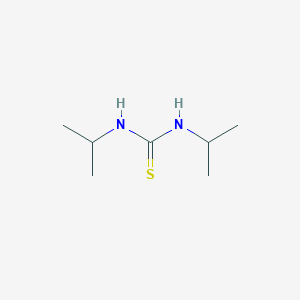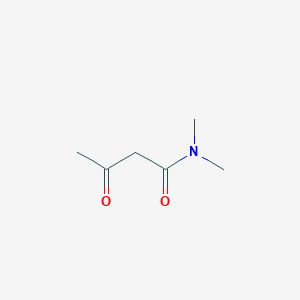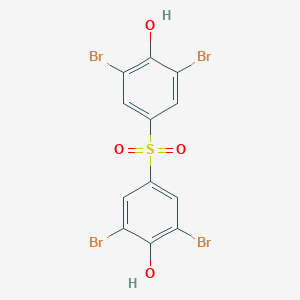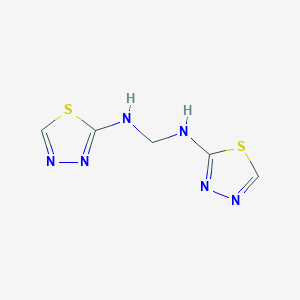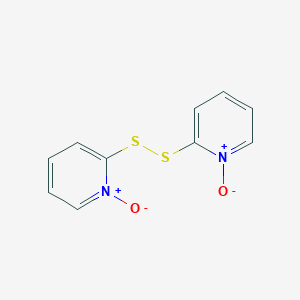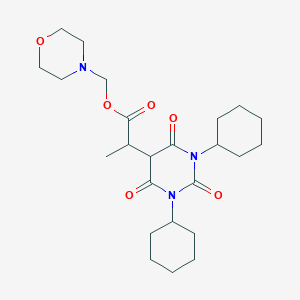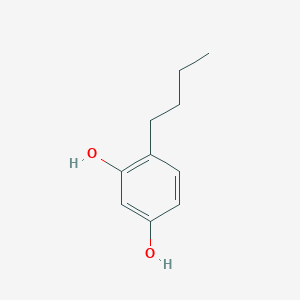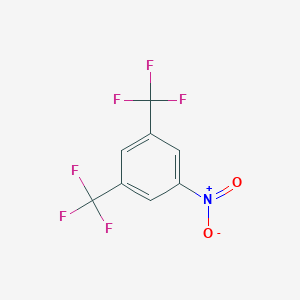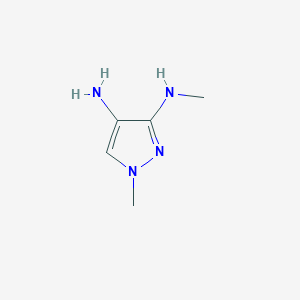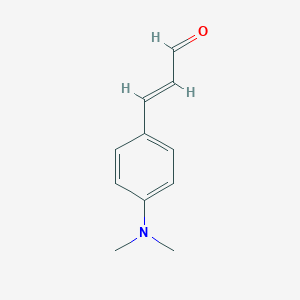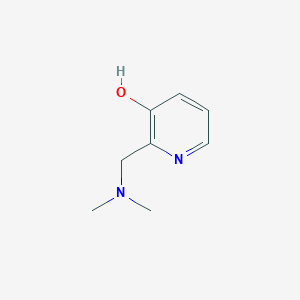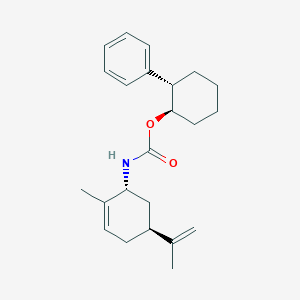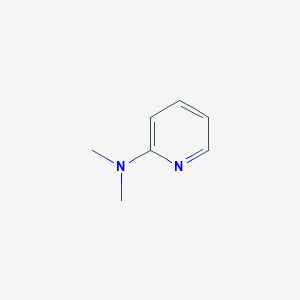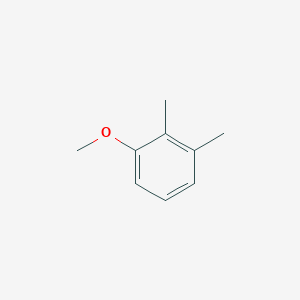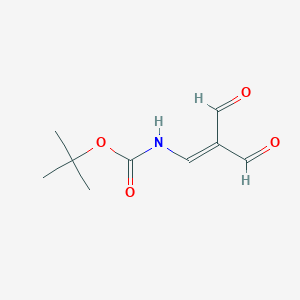
tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate, also known as FPOP, is a chemical compound used in scientific research. It is a labeling reagent that can be used to study protein structure and dynamics. FPOP is a relatively new compound, first synthesized in 2009, but it has already shown promise in a variety of applications.
Mécanisme D'action
Tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate works by reacting with solvent-exposed amino acid residues in proteins. The reaction is initiated by hydroxyl radicals, which are generated by the photolysis of hydrogen peroxide. The hydroxyl radicals react with tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate to form a highly reactive intermediate that can react with amino acid residues in proteins.
Effets Biochimiques Et Physiologiques
Tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate does not have any known biochemical or physiological effects. It is used solely as a research tool and is not intended for use in humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate is that it can be used to study protein structure and dynamics in solution. This is in contrast to other labeling reagents that require the protein to be immobilized on a surface. tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate is also relatively easy to use and can be applied to a wide range of proteins.
One limitation of tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate is that it can only label solvent-exposed residues. This means that it may not be able to identify buried regions of proteins. Additionally, tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate labeling can be affected by the presence of other molecules in solution, such as salts or detergents.
Orientations Futures
There are several future directions for the use of tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate in scientific research. One area of interest is the use of tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate to study protein-ligand interactions. tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate could be used to identify the binding site of a ligand on a protein and to study the conformational changes that occur upon binding.
Another area of interest is the development of new labeling reagents that can label buried regions of proteins. This would allow for a more complete understanding of protein structure and dynamics.
Overall, tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate is a promising tool for the study of protein structure and dynamics. Its ease of use and versatility make it a valuable addition to the toolkit of protein researchers.
Méthodes De Synthèse
Tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate is synthesized using a multi-step process. The first step is the synthesis of tert-butyl N-(2-hydroxyethyl)carbamate, which is then reacted with ethyl chloroformate to form tert-butyl N-(2-chloroethyl)carbamate. This intermediate is then reacted with 2-oxo-3-formylpropionic acid to form tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate.
Applications De Recherche Scientifique
Tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate is primarily used in the study of protein structure and dynamics. It is a labeling reagent that can be used to identify protein regions that are exposed or buried. tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate can also be used to study protein-protein interactions and protein-ligand interactions.
Propriétés
Numéro CAS |
135305-09-8 |
|---|---|
Nom du produit |
tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate |
Formule moléculaire |
C9H13NO4 |
Poids moléculaire |
199.2 g/mol |
Nom IUPAC |
tert-butyl (NE)-N-[(Z)-2-formyl-3-hydroxyprop-2-enylidene]carbamate |
InChI |
InChI=1S/C9H13NO4/c1-9(2,3)14-8(13)10-4-7(5-11)6-12/h4-6,11H,1-3H3/b7-5-,10-4+ |
Clé InChI |
UCDDTNULNHTOEM-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC=C(C=O)C=O |
SMILES |
CC(C)(C)OC(=O)N=CC(=CO)C=O |
SMILES canonique |
CC(C)(C)OC(=O)NC=C(C=O)C=O |
Synonymes |
Carbamic acid, (2-formyl-3-oxo-1-propenyl)-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



